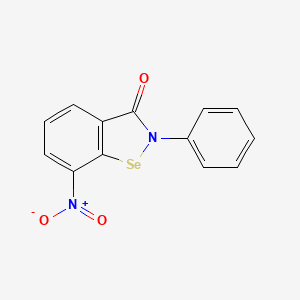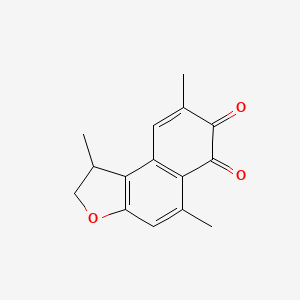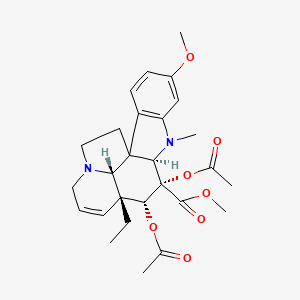
(phenylmethyl)azanium
Descripción general
Descripción
(phenylmethyl)azanium is an organic compound with the condensed structural formula C₆H₅CH₂NH₂. It consists of a benzyl group (C₆H₅CH₂) attached to an amine functional group (NH₂). This colorless, water-soluble liquid is a common precursor in organic chemistry and is used in the industrial production of many pharmaceuticals .
Métodos De Preparación
(phenylmethyl)azanium can be synthesized through several methods:
Reaction of Benzyl Chloride with Ammonia: This is the main industrial route.
Reduction of Benzonitrile: Benzonitrile can be reduced using catalytic hydrogenation to produce benzylaminium.
Reductive Amination of Benzaldehyde: Benzaldehyde reacts with ammonia in the presence of hydrogen and catalysts like Raney nickel to produce benzylaminium.
Análisis De Reacciones Químicas
(phenylmethyl)azanium undergoes various chemical reactions:
Oxidation: this compound can be oxidized to form benzaldehyde or benzoic acid.
Reduction: Catalytic hydrogenation of benzylaminium can produce hexahydrobenzylamine.
Substitution: This compound reacts with isocyanates to form substituted ureas.
Nitration: This compound can be nitrated on the aromatic nucleus to form ortho-, meta-, and para-nitrobenzylamine.
Common reagents and conditions used in these reactions include nitric acid for nitration, hydrogen and catalysts for reduction, and isocyanates for substitution reactions. Major products formed from these reactions include benzaldehyde, benzoic acid, hexahydrobenzylamine, and substituted ureas .
Aplicaciones Científicas De Investigación
(phenylmethyl)azanium has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in organic synthesis and in the production of various pharmaceuticals.
Medicine: The hydrochloride salt of benzylaminium has been used to treat motion sickness.
Industry: This compound is used in the production of synthetic textiles, paints, and as a corrosion inhibitor.
Mecanismo De Acción
(phenylmethyl)azanium exerts its effects through various molecular targets and pathways. For example, it acts as a substrate for the enzyme N-substituted formamide deformylase, which catalyzes the conversion of N-benzylformamide into benzylaminium and formate . This enzyme-mediated reaction is crucial in certain biological processes.
Comparación Con Compuestos Similares
(phenylmethyl)azanium can be compared with other similar compounds such as aniline, phenylmethylamine, and α-aminotoluene. While these compounds share structural similarities, benzylaminium is unique due to its specific applications in pharmaceuticals and its role as a precursor in organic synthesis .
Similar compounds include:
Aniline: C₆H₅NH₂
Phenylmethylamine: C₆H₅CH₂NH₂
α-Aminotoluene: C₆H₅CH₂NH₂
This compound stands out due to its versatility and wide range of applications in various fields .
Propiedades
IUPAC Name |
benzylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-5H,6,8H2/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQKYBSKWIADBV-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[NH3+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-(2-METHYLPHENOXY)ETHYL]-3-(4-METHYLPIPERAZINE-1-CARBOTHIOYL)-1H-INDOLE](/img/structure/B1230245.png)
![3-(11,11-Dimethyl-8-methylene-4-oxo-5-bicyclo[7.2.0]undecanyl)oxolane-2,5-dione](/img/structure/B1230246.png)









